![molecular formula C15H13F3N2O2S B2414332 N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 478067-86-6](/img/structure/B2414332.png)
N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide
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Description
N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide, also known as KAT II inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective inhibitor of kynurenine aminotransferase II (KAT II), an enzyme that plays a key role in the metabolism of the amino acid tryptophan. In
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Alizadeh et al. (2007) detailed an effective route to synthesize functionalized nicotinamide and isonicotinamide derivatives, highlighting the chemical versatility of compounds similar to N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide (Alizadeh, Oskueyan, & Rostamnia, 2007).
Molecular Conformations and Supramolecular Structures
- Gomes et al. (2013) investigated the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, which are structurally related to N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide, providing insights into their chemical behavior and potential applications (Gomes et al., 2013).
Potential in Aroma Chemistry
- Müller et al. (2006) explored the synthesis of covalent conjugates involving 2-furfurylthiol, a compound structurally related to N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide, which could have implications in understanding aroma staling in coffee (Müller, Hemmersbach, van't Slot, & Hofmann, 2006).
Fungicidal Activity
- Wu et al. (2022) reported on the design, synthesis, and fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives, which are related to the compound , demonstrating potential applications in agriculture (Wu et al., 2022).
DNA Repair and Cell Differentiation
- Berger and Sikorski (1980) discussed how nicotinamide stimulates DNA repair in human lymphocytes, suggesting potential therapeutic applications (Berger & Sikorski, 1980).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c16-12(13(17)18)5-8-23-15-11(4-1-6-19-15)14(21)20-9-10-3-2-7-22-10/h1-4,6-7H,5,8-9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHZPCLTOGDBIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide |
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